Chrysin 6-C-arabinoside 8-C-glucoside

Catalog No.
S1943480
CAS No.
185145-33-9
M.F
C26H28O13
M. Wt
548.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysin 6-C-arabinoside 8-C-glucoside

CAS Number

185145-33-9

Product Name

Chrysin 6-C-arabinoside 8-C-glucoside

IUPAC Name

5,7-dihydroxy-2-phenyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one

Molecular Formula

C26H28O13

Molecular Weight

548.5 g/mol

InChI

InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)16-20(33)15(25-22(35)17(30)11(29)8-37-25)19(32)14-10(28)6-12(38-24(14)16)9-4-2-1-3-5-9/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1

InChI Key

NZZNHGSHLAHPCG-VYUBKLCTSA-N

SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

Chrysin 6-C-arabinoside 8-C-glucoside (C6AG) is a natural product found in the herb Scutellaria baicalensis, commonly known as Chinese skullcap []. While research on C6AG is limited, its structure and origin suggest potential applications in scientific research, particularly in the areas of pain management and inflammation.

Potential Role in Calcitonin Gene-Related Peptide (CGRP) and Transient Receptor Potential Vanilloid 1 (TRPV1) Inhibition

C6AG has been identified as a potential inhibitor of Calcitonin Gene-Related Peptide (CGRP) and Transient Receptor Potential Vanilloid 1 (TRPV1). CGRP is a neuropeptide involved in pain signaling, while TRPV1 is a receptor protein that plays a role in pain perception and inflammation [, ]. Inhibiting these pathways could offer therapeutic benefits for chronic pain conditions.

Chrysin 6-C-arabinoside 8-C-glucoside is a flavonoid glycoside, specifically a C-glycoside, derived from chrysin. Its chemical formula is C26H28O13C_{26}H_{28}O_{13}, and it is characterized by the presence of two sugar moieties: arabinose and glucose. This compound is notable for its structural complexity and potential bioactivity, being found in various plants, particularly in Scutellaria baicalensis, a traditional medicinal herb.

Research suggests C6AG might inhibit alpha-glucosidase enzymes [, ]. These enzymes break down carbohydrates in the digestive system. Inhibiting them could potentially influence blood sugar management [, ]. However, more research is required to understand the mechanism fully.

Typical of flavonoids:

  • Hydrolysis: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions, releasing chrysin and the respective sugars.
  • Oxidation: The hydroxyl groups present in the flavonoid structure can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: The compound may also participate in reduction reactions, particularly at the carbonyl groups if present.

These reactions are significant for understanding its stability and potential transformations in biological systems.

Chrysin 6-C-arabinoside 8-C-glucoside exhibits various biological activities:

  • Anti-inflammatory Properties: It has been shown to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
  • Antioxidant Activity: The compound demonstrates strong antioxidant capabilities, which may help in combating oxidative stress .
  • Inhibition of Pain Pathways: Research indicates that it may inhibit specific pain pathways, making it a candidate for pain management .

These activities underscore its potential therapeutic applications.

The synthesis of Chrysin 6-C-arabinoside 8-C-glucoside can be achieved through several methods:

  • Natural Extraction: Isolated from plant sources like Scutellaria baicalensis through solvent extraction and purification techniques.
  • Chemical Synthesis: Synthetic routes may involve glycosylation reactions where chrysin is reacted with activated sugar donors (such as arabinose and glucose) under controlled conditions.
  • Biotechnological Approaches: Enzymatic methods using glycosyltransferases can also be employed to produce this compound efficiently.

Each method has its advantages regarding yield, purity, and environmental impact.

Chrysin 6-C-arabinoside 8-C-glucoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure TypeNotable Properties
Chrysin 6-C-glucosideC-glycosideAnti-inflammatory, antioxidant
Apigenin 6-C-glucosideC-glycosideAntioxidant, anticancer
BaicaleinO-glycosideNeuroprotective, anti-inflammatory
WogoninO-glycosideAntimicrobial, anti-inflammatory
OroxylinO-glycosideAntioxidant, potential neuroprotective

Uniqueness of Chrysin 6-C-arabinoside 8-C-glucoside

Chrysin 6-C-arabinoside 8-C-glucoside is unique due to its specific combination of C-glycosidic linkages and the presence of both arabinose and glucose. This structural configuration contributes to its distinct biological activities compared to other flavonoids that primarily feature O-glycosidic bonds. Its dual sugar composition may enhance solubility and bioavailability, making it particularly effective in therapeutic applications.

XLogP3

-1.8

Dates

Modify: 2023-08-16

Explore Compound Types